molecular formula C6H6FN3O B3382803 3-Fluoropyridine-4-carbohydrazide CAS No. 364-82-9

3-Fluoropyridine-4-carbohydrazide

Cat. No.: B3382803
CAS No.: 364-82-9
M. Wt: 155.13 g/mol
InChI Key: BGDVMASDBPPEBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoropyridine-4-carbohydrazide is a chemical compound with the molecular formula C6H6FN3O and a molecular weight of 155.13 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the synthetic routes for preparing 3-Fluoropyridine-4-carbohydrazide involves the nucleophilic aromatic substitution of a nitro group in methyl 3-nitropyridine-4-carboxylate with a fluoride anion . This reaction is typically carried out under basic conditions, which facilitate the substitution process. The resulting product is then converted to this compound through subsequent reactions.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general principles of nucleophilic aromatic substitution and subsequent functional group transformations are likely employed on a larger scale to produce this compound efficiently.

Chemical Reactions Analysis

Types of Reactions

3-Fluoropyridine-4-carbohydrazide undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The fluorine atom in the pyridine ring can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Condensation Reactions: The carbohydrazide group can react with carbonyl compounds to form hydrazones and related derivatives.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include fluoride anions, oxidizing agents, reducing agents, and carbonyl compounds. Reaction conditions typically involve basic or acidic environments, depending on the specific transformation desired.

Major Products Formed

The major products formed from the reactions of this compound include substituted pyridines, hydrazones, and various oxidation or reduction products.

Scientific Research Applications

3-Fluoropyridine-4-carbohydrazide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated pyridine derivatives.

    Biology: The compound’s unique properties make it a valuable tool in studying biological systems and developing new bioactive molecules.

    Medicine: Fluorinated compounds, including this compound, are explored for their potential therapeutic applications due to their stability and bioavailability.

    Industry: The compound is used in the development of new materials and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Fluoropyridine-4-carbohydrazide involves its interaction with specific molecular targets and pathways. The fluorine atom in the pyridine ring can influence the compound’s electronic properties, affecting its reactivity and interactions with biological molecules. The carbohydrazide group can form hydrogen bonds and other interactions with target proteins, potentially modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoropyridine-4-carbohydrazide
  • 4-Fluoropyridine-3-carbohydrazide
  • 3,4-Difluoropyridine

Uniqueness

3-Fluoropyridine-4-carbohydrazide is unique due to the specific positioning of the fluorine atom and the carbohydrazide group on the pyridine ring. This arrangement imparts distinct electronic and steric properties, making it a valuable compound for various applications in scientific research and industry .

Properties

IUPAC Name

3-fluoropyridine-4-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FN3O/c7-5-3-9-2-1-4(5)6(11)10-8/h1-3H,8H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGDVMASDBPPEBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1C(=O)NN)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201255775
Record name 3-Fluoro-4-pyridinecarboxylic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201255775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

364-82-9
Record name 3-Fluoro-4-pyridinecarboxylic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=364-82-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Fluoro-4-pyridinecarboxylic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201255775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-fluoropyridine-4-carbohydrazide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Fluoropyridine-4-carbohydrazide
Reactant of Route 2
Reactant of Route 2
3-Fluoropyridine-4-carbohydrazide
Reactant of Route 3
Reactant of Route 3
3-Fluoropyridine-4-carbohydrazide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
3-Fluoropyridine-4-carbohydrazide
Reactant of Route 5
3-Fluoropyridine-4-carbohydrazide
Reactant of Route 6
3-Fluoropyridine-4-carbohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.